Kinase Inhibition Profile: 7-Oxostaurosporine vs. Staurosporine and UCN-01
7-Oxostaurosporine exhibits a distinct kinase inhibition profile compared to its parent compound, staurosporine, and the analog UCN-01. While staurosporine is a non-selective inhibitor (PKC IC50 ~6 nM, PKA IC50 ~15 nM), 7-oxostaurosporine shows a marked reduction in PKA inhibition relative to PKC, indicating enhanced selectivity [1]. Further derivatization to NA-382 increases selectivity for PKC over PKA [2].
| Evidence Dimension | In vitro Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | PKC: 9 nM, PKA: 26 nM |
| Comparator Or Baseline | Staurosporine: PKC ~6 nM, PKA ~15 nM; UCN-01: PKC ~4.1 nM, PKA ~46 nM [1] |
| Quantified Difference | 7-Oxostaurosporine shows ~2.9-fold selectivity for PKC over PKA, compared to ~2.5-fold for staurosporine and ~11.2-fold for UCN-01. |
| Conditions | In vitro kinase assays using purified enzymes [1]. |
Why This Matters
This altered selectivity profile makes 7-oxostaurosporine a valuable chemical biology tool for isolating PKC-dependent signaling events from PKA-mediated pathways, which is more challenging with promiscuous staurosporine.
- [1] Caravatti G, Meyer T, Fredenhagen A, et al. Inhibitory activity and selectivity of staurosporine derivatives towards protein kinase C. Bioorg Med Chem Lett. 1994;4(3):399-404. View Source
- [2] Miyamoto K, et al. Effect of staurosporine derivatives on protein kinase activity and vinblastine accumulation in mouse leukaemia P388/ADR cells. J Pharm Pharmacol. 1993;45(1):43-47. View Source
